
(5-phenyl-1,3,4-oxadiazol-2-yl)methyl 4-bromobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-phenyl-1,3,4-oxadiazol-2-yl)methyl 4-bromobenzoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of (5-phenyl-1,3,4-oxadiazol-2-yl)methyl 4-bromobenzoate varies depending on its application. In anti-cancer studies, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells by inhibiting the PI3K/Akt/mTOR signaling pathway. In anti-inflammatory studies, it has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. In anti-microbial studies, it has been shown to inhibit the growth of various bacterial and fungal strains.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (5-phenyl-1,3,4-oxadiazol-2-yl)methyl 4-bromobenzoate are also dependent on its application. In anti-cancer studies, this compound has been shown to reduce tumor growth and metastasis in animal models. In anti-inflammatory studies, it has been shown to reduce inflammation and tissue damage in animal models. In anti-microbial studies, it has been shown to inhibit bacterial and fungal growth in vitro.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using (5-phenyl-1,3,4-oxadiazol-2-yl)methyl 4-bromobenzoate in lab experiments is its versatility. This compound can be easily modified to suit different applications. Additionally, it has shown promising results in various studies, indicating its potential as a useful tool for scientific research. However, one of the limitations of using this compound is its relatively high cost, which may limit its use in some labs.
Orientations Futures
There are several future directions for the study of (5-phenyl-1,3,4-oxadiazol-2-yl)methyl 4-bromobenzoate. One potential direction is to further investigate its potential as an anti-cancer agent, particularly in combination with other drugs. Another direction is to explore its potential as a drug delivery agent for targeted drug delivery. Additionally, its potential as a fluorescent probe for imaging studies could be further investigated. Finally, its potential as a building block for the synthesis of functional materials could also be explored.
Méthodes De Synthèse
The synthesis of (5-phenyl-1,3,4-oxadiazol-2-yl)methyl 4-bromobenzoate involves the reaction of 4-bromobenzoic acid with hydrazine hydrate in the presence of acetic acid to form 4-bromo-benzohydrazide. This intermediate is then reacted with phenylglyoxal monohydrate and acetic anhydride to form the final product.
Applications De Recherche Scientifique
(5-phenyl-1,3,4-oxadiazol-2-yl)methyl 4-bromobenzoate has been investigated for its potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. In medicinal chemistry, this compound has been studied for its potential as an anti-cancer agent, anti-inflammatory agent, and anti-microbial agent. In pharmacology, it has been investigated for its potential as a drug delivery agent and as a fluorescent probe for imaging studies. In materials science, it has been studied for its potential as a building block for the synthesis of functional materials.
Propriétés
IUPAC Name |
(5-phenyl-1,3,4-oxadiazol-2-yl)methyl 4-bromobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrN2O3/c17-13-8-6-12(7-9-13)16(20)21-10-14-18-19-15(22-14)11-4-2-1-3-5-11/h1-9H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKZSLBUVTZQCGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)COC(=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl 4-bromobenzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

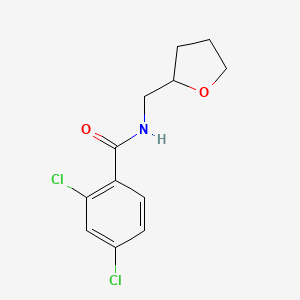

![ethyl 4-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B5229481.png)
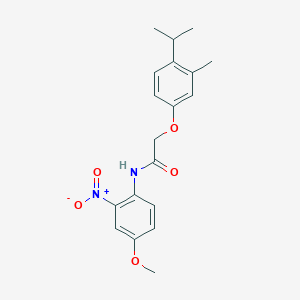
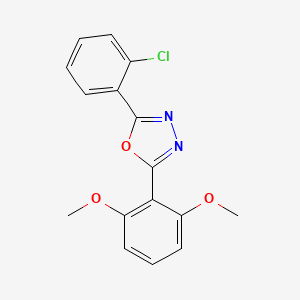
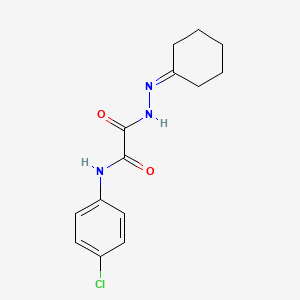
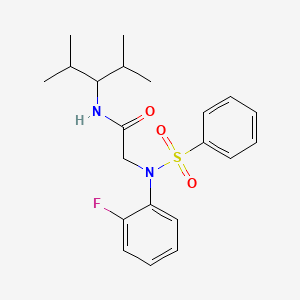
![4,4'-{[4-(allyloxy)phenyl]methylene}bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)](/img/structure/B5229503.png)
![3-(3-chlorophenyl)-5-[(4-methoxy-1-naphthyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5229507.png)
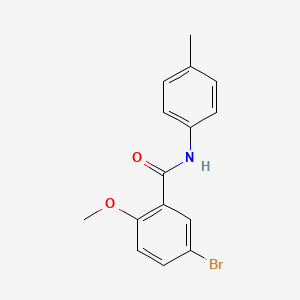
![9-[(diphenylacetyl)amino]-9H-fluorene-4-carboxylic acid](/img/structure/B5229520.png)
![4-[(5-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-3-thienyl)sulfonyl]morpholine](/img/structure/B5229541.png)
![(5-{[1-(3-nitrophenyl)-1H-pyrrol-2-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic acid](/img/structure/B5229548.png)
![1,3,4,6-tetra-O-acetyl-2-deoxy-2-[(2-pyridinylcarbonyl)amino]hexopyranose](/img/structure/B5229552.png)